2-Methoxycinnamoyl chloride
Description
2-Methoxycinnamoyl chloride is an acyl chloride derivative featuring a methoxy (-OCH₃) group at the ortho position (2-position) of the cinnamoyl aromatic ring. Structurally, it consists of a propenoyl chloride group (CH₂=CH-C(=O)-Cl) attached to a benzene ring substituted with a methoxy group. This compound is primarily used in organic synthesis as a reactive intermediate for forming esters, amides, or other derivatives through nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
FVKDKLWEAIAPHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group facilitates nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Example with Amines :
This reaction is pivotal for synthesizing bioactive amides, such as hydrazides with anticancer activity .
Hydrolysis
Hydrolysis in aqueous media yields 2-methoxycinnamic acid:
-
Kinetics : Proceeds rapidly at room temperature (RT) in polar solvents (e.g., acetone/water mixtures).
Condensation with Alcohols
Reaction with diols or polyols forms polymeric esters. For example:
-
Applications : Used in photoresponsive materials due to the cinnamate group’s UV crosslinking capability .
Reactions with Diazonium Salts
This compound reacts with diazoalkanes to form α-diazoketones, which are precursors for cyclopropanes or heterocycles:
| Diazonium Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Diazo-n-octane | 1-Diazo-1-n-heptyl-4-(3-methoxy)phenyl-3-ene-2-one | Ether, 0°C, 12 hr | 72% |
Mechanism :
-
Nucleophilic attack by diazoalkane at the carbonyl carbon.
-
Displacement of chloride to form a diazo-ketone intermediate .
Benzoxazinones
Reaction with anthranilic acid yields 2-substituted-3,1-benzoxazin-4-ones:
Pyrazolines
With diazo-n-octane, it forms 4-(3-methoxy)phenyl-3-n-heptyl-1-diazoacetyl-5-n-heptyl pyrazoline:
Mechanistic Insights
Comparison with Similar Compounds
Research Findings and Trends
Substituent Position and Reactivity : Para-substituted cinnamoyl chlorides (e.g., 4-methoxy) often exhibit higher melting points and crystallinity compared to ortho isomers due to symmetry .
Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, making halogenated derivatives more reactive toward nucleophiles than methoxy-substituted analogs .
Hazard Profiles : Methoxy-substituted cinnamoyl chlorides are generally classified as irritants, whereas halogenated derivatives may pose additional risks due to higher reactivity .
Q & A
Basic Question
- Key Hazards : Classified under GHS as H350 (may cause cancer), H226 (flammable liquid and vapor), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Handling Precautions :
- Spill Management : Contain spills mechanically, avoid drainage systems, and use inert absorbents .
How can researchers validate the purity of this compound for synthetic applications?
Basic Question
- Analytical Methods :
- Pre-Testing : Conduct small-scale compatibility tests with reagents to assess reactivity and stability .
What protocols should be followed for first-aid response to accidental exposure?
Basic Question
- Inhalation : Move to fresh air immediately; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Rinse cautiously with water for several minutes; consult an ophthalmologist .
- Documentation : Provide the safety data sheet (SDS) to medical personnel for targeted treatment .
How can researchers design experiments to mitigate variability in this compound reactivity?
Advanced Question
- Controlled Conditions :
- Replication : Repeat critical experiments across multiple batches to identify batch-dependent anomalies .
- Cross-Validation : Compare results with alternative acylating agents (e.g., 2-ethylhexanoyl chloride) to isolate compound-specific effects .
How should discrepancies in reported reaction yields involving this compound be resolved?
Advanced Question
- Root-Cause Analysis :
- Data Harmonization : Replicate studies under standardized conditions (solvent, catalyst, temperature) to isolate variables .
What environmental precautions are essential when using this compound?
Advanced Question
- Waste Management :
- Neutralize waste with aqueous sodium bicarbonate before disposal to hydrolyze residual chloride .
- Avoid discharge into waterways due to aquatic toxicity risks .
- Spill Kits : Equip labs with acid-neutralizing absorbents and secondary containment trays .
How can the stability of this compound be assessed under long-term storage?
Advanced Question
- Accelerated Stability Studies :
- Recommendations : Use amber glass vials with PTFE-lined caps to limit light and moisture exposure .
What are the best practices for reporting synthetic methodologies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
